molecular formula C7H12ClNO B017599 8-Azabicyclo[3.2.1]octan-3-one Hydrochloride CAS No. 25602-68-0

8-Azabicyclo[3.2.1]octan-3-one Hydrochloride

Cat. No. B017599
CAS RN: 25602-68-0
M. Wt: 161.63 g/mol
InChI Key: MZQWQFWRSDNBPV-UHFFFAOYSA-N
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Patent
US06727254B2

Procedure details

Add α-chloroethyl chloroformate (15.4 g, 108 mmol) to a solution of tropinone (10 g, 71.84 mmol) in dichloroethane (200 ml) dropwise at 0° C. Heat the reaction to reflux for 2 h. Evaporate the solvent to produce a brown residue. Dissolve the residue in MeOH (200 ml) and heat it to reflux for 2 h. Evaporate the MeOH and stir the solid in EtOAc, filter, collect the solid and wash with ether to give the product (7 g). Crude product was used without further purification. 1H NMR (CDCl3) δ4.45 (s, br, 2H), 3.35 (dd, 2H), 2.58 (d, 2H), 2.49 (dd, 2H), 2.0 (m, 2H).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]C(OC(Cl)C)=O.C[N:9]1[CH:13]2[CH2:14][C:15]([CH2:17][CH:10]1[CH2:11][CH2:12]2)=[O:16]>ClC(Cl)C.CO>[ClH:1].[CH:10]12[NH:9][CH:13]([CH2:12][CH2:11]1)[CH2:14][C:15](=[O:16])[CH2:17]2 |f:4.5|

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
Quantity
10 g
Type
reactant
Smiles
CN1C2CCC1CC(=O)C2
Name
Quantity
200 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stir the solid in EtOAc
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent
CUSTOM
Type
CUSTOM
Details
to produce a brown residue
TEMPERATURE
Type
TEMPERATURE
Details
heat it
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Evaporate the MeOH
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
collect the solid
WASH
Type
WASH
Details
wash with ether

Outcomes

Product
Name
Type
product
Smiles
Cl.C12CC(CC(CC1)N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.